

# physical and chemical properties of 6-fluoroquinoline-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carboxylic acid

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## An In-depth Technical Guide to 6-Fluoroquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **6-fluoroquinoline-2-carboxylic acid** (CAS No: 86324-51-8). It is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and an exploration of its relevance in medicinal chemistry.

## Core Physical and Chemical Properties

**6-Fluoroquinoline-2-carboxylic acid** is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.<sup>[1]</sup> Its structural properties are foundational to its reactivity and potential applications.

## Physical Properties

The physical characteristics of **6-fluoroquinoline-2-carboxylic acid** are summarized below. These properties are essential for its handling, purification, and formulation.

Property	Value	Reference
Appearance	Solid, Cream to yellow powder	[2]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> FNO <sub>2</sub>	[3]
Molecular Weight	191.16 g/mol	[3][4]
Exact Mass	191.03825660 Da	[3][4]
pKa	~5.1 - 5.8 (Estimated for class)	[5]
Solubility	Generally poor in water at neutral pH; Soluble in polar protic solvents like ethanol.	[4][6]
Storage	Sealed in a dry environment at 2-8°C	[7]
Topological Polar Surface Area	50.2 Å <sup>2</sup>	[3]

## Chemical Identifiers

Identifier	Value	Reference
CAS Number	86324-51-8	[3][4]
IUPAC Name	6-fluoroquinoline-2-carboxylic acid	[3]
InChI Key	LNRMNYOWYGXFBK-UHFFFAOYSA-N	[3][4]
SMILES	<chem>C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F</chem>	[3]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **6-fluoroquinoline-2-carboxylic acid**. The following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.

Technique	Expected Characteristics	Reference
$^1\text{H}$ NMR	~12 ppm: Broad singlet for the carboxylic acid proton (-COOH). 7.0 - 9.0 ppm: Multiplets for aromatic protons on the quinoline ring, showing H-F coupling.	[4]
$^{13}\text{C}$ NMR	~160 - 180 ppm: Carbonyl carbon of the carboxylic acid. ~110 - 150 ppm: Aromatic carbons. The carbon at position 6 will show splitting due to C-F coupling.	[4][8]
$^{19}\text{F}$ NMR	A single signal is expected for the fluorine atom at the C-6 position. A chemical shift similar to related structures (-137 ppm) is anticipated.	[4][9]
FTIR	2500 - 3300 $\text{cm}^{-1}$ : Very broad O-H stretching vibration due to intermolecular hydrogen bonding of the carboxylic acid dimer. ~1710 $\text{cm}^{-1}$ : Strong C=O stretching for the carbonyl group in the dimer.	[4][8][10]
Mass Spec.	HRMS (ESI) can confirm the calculated exact mass of 191.03825660 Da.	[3][4]

## Chemical Reactivity and Synthesis

### Reactivity

The chemical behavior of **6-fluoroquinoline-2-carboxylic acid** is dictated by its two primary functional components: the carboxylic acid group and the fluoroquinolone core.

- **Carboxylic Acid Group:** The -COOH group at the 2-position is a prime site for derivatization. It readily undergoes standard carboxylic acid reactions, such as esterification with alcohols and amidation with amines, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[\[4\]](#)
- **Fluoroquinoline Core:** The aromatic ring system is relatively stable. However, the presence of the electron-withdrawing fluorine atom at the C-6 position influences the electron density of the ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions.[\[4\]](#) This fluorine atom is a hallmark of fluoroquinolone antibiotics, where it is known to enhance metabolic stability and target binding affinity.[\[4\]](#)

## Experimental Protocols

### Protocol 1: General Synthesis via Gould-Jacobs Reaction Pathway

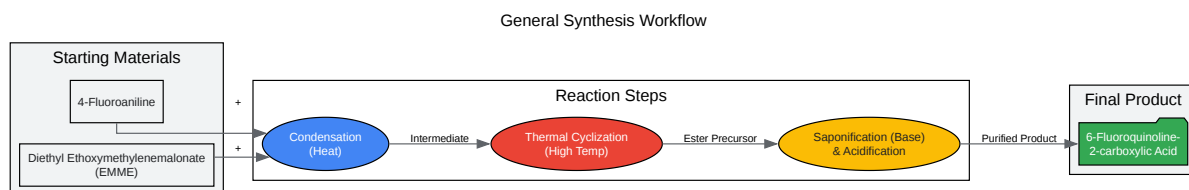
A prevalent method for synthesizing the quinoline core of this molecule involves a variation of the Gould-Jacobs reaction, starting with a substituted aniline.

- **Reactant Preparation:** Begin with 4-fluoroaniline.
- **Condensation:** React 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, often without a solvent, to form an intermediate acrylate.
- **Cyclization:** The resulting intermediate is heated to a higher temperature (often in a high-boiling point solvent like diphenyl ether) to induce thermal cyclization. This step forms the quinoline ring system.
- **Hydrolysis:** The ester group at the 2-position is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide), followed by acidification to precipitate the final product, **6-fluoroquinoline-2-carboxylic acid**.[\[11\]](#)

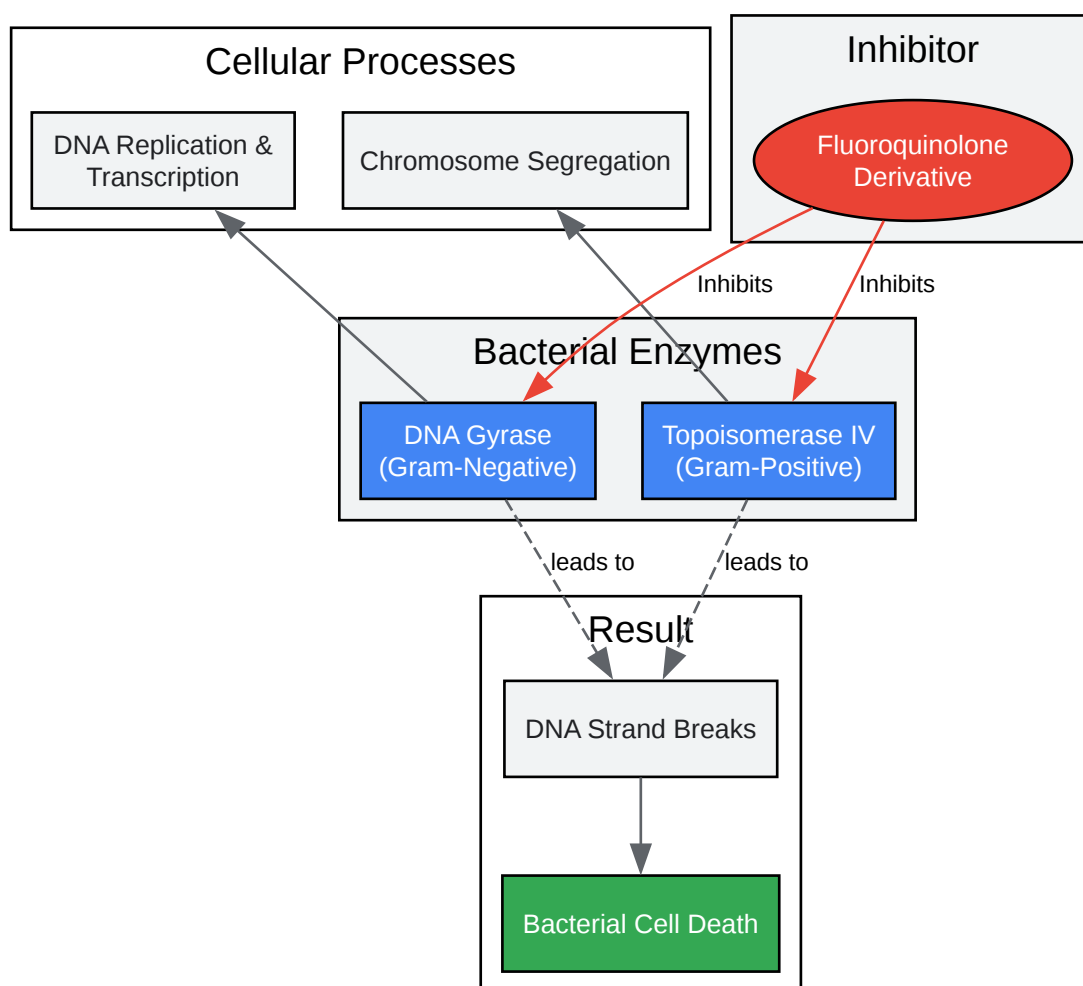
### Protocol 2: Purification by Recrystallization

Purity is paramount for analytical and biological studies. Recrystallization is a standard and effective purification technique.

- Solvent Selection: Choose a polar protic solvent system, such as an ethanol/water mixture. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.<sup>[4]</sup>
- Dissolution: Dissolve the crude **6-fluoroquinoline-2-carboxylic acid** in the minimum amount of the hot solvent to create a saturated solution.
- Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
- Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the formation of well-defined crystals.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under a vacuum.



### Fluoroquinolone Mechanism of Action



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